3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride
Overview
Description
3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl. It is a derivative of phenol and piperidine, featuring an amine group attached to the piperidine ring and a carbonyl group linking it to the phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride typically involves the reaction of 4-aminopiperidine with phenol carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenols or amines.
Scientific Research Applications
3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is employed in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
4-Aminopiperidine: Lacks the carbonyl group.
Phenol Derivatives: Lack the piperidine ring.
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Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-hydroxyphenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(15)8-9;/h1-3,8,10,15H,4-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDVRISMWNRNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171227-22-7 | |
Record name | 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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